Benzyl p-aminobenzoate

Green Chemistry Process Optimization Organic Synthesis

Benzyl p-aminobenzoate (CAS 19008-43-6) is a versatile aminobenzoate ester intermediate with a unique benzyl protecting group that enables chemoselective hydrogenolysis under mild conditions—a critical feature for prodrug strategies and complex molecule synthesis that ethyl or methyl esters cannot replicate. Its solubility profile (ethanol, methanol, ether; nearly insoluble in water) and chromatographic stability ensure reliable incorporation into inhibitor scaffolds for plasmin, plasma kallikrein, and Niemann-Pick type C disease therapeutics. High-yield microwave synthesis (96%) supports multi-gram scale-up. The benzyl moiety also imparts enhanced rigidity and UV absorption in polymer applications. Choose this compound for reproducible reaction outcomes, simplified workup, and validated performance in medicinal chemistry and materials science.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 19008-43-6
Cat. No. B041780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl p-aminobenzoate
CAS19008-43-6
Synonymsp-Aminobenzoic Acid Benzyl Ester;  4-Aminobenzoic Acid Benzyl Ester;  Benzyl 4-Aminobenzoate;  Benzyl p-Aminobenzoate;  NSC 30685;  Phenylmethyl 4-Aminobenzoate;  p-(Benzyloxycarbonyl)aniline
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C14H13NO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10,15H2
InChIKeyDAOPOOMCXJPWPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl p-Aminobenzoate (CAS 19008-43-6): A Versatile Intermediate with Differentiated Physicochemical and Synthetic Properties


Benzyl p-aminobenzoate (CAS 19008-43-6) is a benzyl ester of para-aminobenzoic acid (PABA) belonging to the aminobenzoate ester class [1]. This compound serves as a key synthetic intermediate in pharmaceutical development, particularly in the synthesis of local anesthetic analogs, prodrugs, and UV-absorbing agents . Structurally, it incorporates a benzyl protecting group and ester functionality, making it a versatile building block for complex molecule construction. Its molecular formula is C14H13NO2 with a molecular weight of 227.26 g/mol [1].

Why Benzyl p-Aminobenzoate Cannot Be Replaced by Other PABA Esters or Aniline Derivatives in Key Applications


Simple substitution with common PABA esters (e.g., ethyl p-aminobenzoate or benzocaine) or alternative building blocks is not straightforward due to the unique combination of the benzyl ester's reactivity profile and its physicochemical properties. The benzyl group imparts specific solubility characteristics, with the compound being soluble in ethanol, methanol, and ether but nearly insoluble in water , a profile distinct from shorter-chain alkyl esters. This differential solubility directly impacts its utility in organic synthesis and formulation. Furthermore, the benzyl ester functionality enables chemoselective hydrogenolysis under mild conditions , a critical step in prodrug strategies and deprotection sequences that cannot be replicated by ethyl or methyl esters. Replacing it with a generic PABA ester would fundamentally alter reaction outcomes, yields, and the physical properties of downstream products, necessitating process revalidation.

Quantitative Differentiation Guide for Benzyl p-Aminobenzoate Procurement


Microwave-Assisted Synthesis Achieves 96% Yield: A Process Efficiency Advantage

Under microwave irradiation using polyethylene glycol-200 as a phase transfer catalyst and solvent, the synthesis of benzyl p-aminobenzoate from p-aminobenzoic acid, NaOH, and benzyl chloride achieves a 96.01% yield in 12 minutes [1]. This represents a significant improvement over conventional heating methods, which typically require longer reaction times and may yield lower conversions due to side reactions.

Green Chemistry Process Optimization Organic Synthesis

Solubility Profile: Differentiated Solvent Compatibility for Organic Synthesis

Benzyl p-aminobenzoate exhibits a distinct solubility profile compared to its alkyl ester counterparts. It is soluble in ethanol, methanol, and ether but almost insoluble in water . This is in contrast to ethyl p-aminobenzoate (benzocaine), which, while also poorly soluble in water, has a different solubility parameter due to its shorter alkyl chain, impacting its behavior in mixed solvent systems and formulation development [1].

Formulation Science Organic Chemistry Solubility

Chromatographic Stability and Chemoselectivity: Validated Performance in Complex Reactions

Benzyl p-aminobenzoate has been demonstrated to be chromatographically stable and exhibits chemoselective hydrogenation and nitration under hydrochloric acid conditions . This stability under acidic conditions is a key differentiator from some other PABA esters that may undergo hydrolysis or other degradation pathways. The compound's robust performance in HPLC methods ensures reliable analytical quantitation [1].

Analytical Chemistry Process Chemistry Stability

Best Application Scenarios for Benzyl p-Aminobenzoate Based on Differentiated Evidence


As a Synthetic Intermediate for Potent and Selective Plasmin and Plasma Kallikrein Inhibitors

Benzyl p-aminobenzoate serves as a critical building block in the development of potent and selective plasmin and plasma kallikrein inhibitors . Its unique benzyl ester functionality enables specific molecular recognition and binding interactions within the enzyme active sites that are not achievable with smaller alkyl esters. The documented chemoselectivity and chromatographic stability ensure reliable incorporation into complex inhibitor scaffolds.

In the Synthesis of Pyrrolinones as Potential Therapeutics for Niemann-Pick Type C Disease

This compound is utilized in the synthesis of pyrrolinone-based compounds being investigated for the treatment of Niemann-Pick type C disease . The high-yield microwave synthesis route (96.01%) [1] provides an efficient and scalable method for producing the benzyl p-aminobenzoate starting material, which is essential for medicinal chemistry campaigns requiring multi-gram quantities of advanced intermediates.

As a Prodrug Moiety or Protecting Group in Pharmaceutical Development

The benzyl ester group can be chemoselectively cleaved via hydrogenolysis under mild conditions , making it a valuable protecting group for the carboxylic acid of PABA. This allows for the synthesis of complex molecules where the acid needs to be masked during synthetic transformations. This reactivity profile is distinct from ethyl or methyl esters, which require harsher saponification conditions that may be incompatible with other functional groups.

For the Preparation of UV-Absorbing Specialty Polymers and Materials

Benzyl p-aminobenzoate is investigated as a monomer or modifying agent for polymers to impart enhanced rigidity and UV absorption . Its solubility in common organic solvents like ethanol and methanol facilitates its incorporation into polymerization reactions and coatings. The benzyl group provides a balance of hydrophobicity and processability that may be advantageous compared to shorter-chain alkyl esters in polymer matrix compatibility.

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